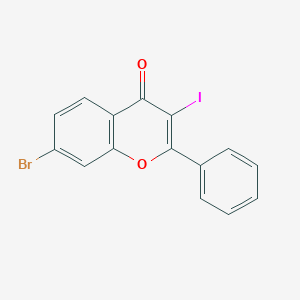
7-Bromo-3-iodo-2-phenyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-iodo-2-phenyl-chromen-4-one is a useful research compound. Its molecular formula is C15H8BrIO2 and its molecular weight is 427.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer Activity
Research has indicated that derivatives of 7-bromo-3-iodo-2-phenyl-chromen-4-one exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study found that certain derivatives demonstrated significant AChE inhibition with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease. The selective inhibition of AChE over butyrylcholinesterase (BChE) suggests potential for therapeutic development in managing cognitive decline associated with Alzheimer's disease .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 7-Bromo Derivative | 5.05 | Selective for AChE |
| Donepezil | 4.82 | Standard reference |
Lipid Lowering Effects
Another significant application is in the management of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Research has shown that this compound derivatives can reduce lipid accumulation in hepatocytes by modulating the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). The compound exhibited an IC50 value of 32.2 µM against lipid accumulation without significant cytotoxicity, indicating its potential as a therapeutic agent .
| Parameter | Value |
|---|---|
| IC50 against lipid accumulation | 32.2 µM |
| Cytotoxicity (CC50) | >100 µM |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it possesses significant antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values demonstrating its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. It disrupts microtubule dynamics, leading to apoptosis in cancer cells. Comparative studies reveal that it exhibits lower toxicity towards normal cells while maintaining efficacy against tumor cells.
Case Studies
A recent case study focused on the anti-inflammatory effects of this compound in a murine model indicated a marked reduction in inflammatory markers such as TNF-α and IL-6 following treatment, suggesting additional therapeutic avenues in inflammatory diseases.
"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines" .
Eigenschaften
Molekularformel |
C15H8BrIO2 |
|---|---|
Molekulargewicht |
427.03 g/mol |
IUPAC-Name |
7-bromo-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8BrIO2/c16-10-6-7-11-12(8-10)19-15(13(17)14(11)18)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
ZLDYWVFYNKWZAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















